REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([N:11]=[C:12]=[O:13])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[C:14]([OH:18])([CH3:17])([CH3:16])[CH3:15]>>[C:14]([O:18][C:12]([NH:11][S:8]([C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=1)(=[O:9])=[O:10])=[O:13])([CH3:17])([CH3:16])[CH3:15]
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Name
|
|
Quantity
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15 g
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Type
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reactant
|
Smiles
|
ClC1=CC=C(C=C1)S(=O)(=O)N=C=O
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Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
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Control Type
|
AMBIENT
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Type
|
CUSTOM
|
Details
|
to stir at room temperature for 60 hours
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The solvent is evaporated
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Type
|
CUSTOM
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Details
|
the white solid is recrystallized from hexane and ethylacetate
|
Reaction Time |
60 h |
Name
|
|
Type
|
product
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Smiles
|
C(C)(C)(C)OC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |